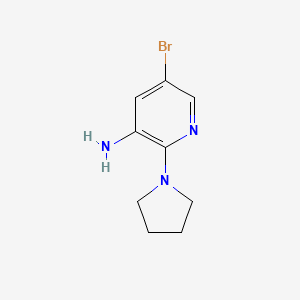

5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pyrrolidin-1-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQIFANLMKJCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 3-Aminopyridine Scaffold: From Ion Channel Blockade to Kinase Inhibition

The following technical guide details the biological and medicinal significance of the 3-aminopyridine (3-AP) scaffold.

Technical Guide for Drug Discovery & Development

Executive Summary

The 3-aminopyridine (3-AP) scaffold represents a privileged structural motif in medicinal chemistry. Historically recognized for its ability to block voltage-gated potassium (Kv) channels—a property utilized in the treatment of Lambert-Eaton Myasthenic Syndrome (via its derivative 3,4-diaminopyridine)—the scaffold has evolved into a critical pharmacophore for targeted kinase inhibitors. This guide analyzes the scaffold's physicochemical properties, its dualistic mechanism of action (neurotransmission enhancement vs. ATP-competitive inhibition), and provides validated protocols for its synthesis and biological characterization.

Chemical Foundation & Physiochemical Properties

The biological versatility of 3-aminopyridine stems from its electronic structure. Unlike its isomer 4-aminopyridine (4-AP), where the amino group significantly increases the basicity of the pyridine nitrogen via resonance (pKa ~9.1), the 3-amino group exerts a weaker electronic effect due to its meta-positioning relative to the ring nitrogen.

-

Basicity (pKa): ~6.0 (Pyridine nitrogen). This lower basicity compared to 4-AP modulates its bioavailability and blood-brain barrier (BBB) penetration.

-

H-Bonding: The exocyclic amino group acts as a Hydrogen Bond Donor (HBD), while the pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA). This "donor-acceptor" motif is critical for binding to:

-

Selectivity Filters of Kv channels.

-

Hinge Regions of protein kinases (mimicking the adenine ring of ATP).

-

Table 1: Comparative Properties of Aminopyridine Isomers

| Property | 3-Aminopyridine | 4-Aminopyridine (Fampridine) | 3,4-Diaminopyridine (Amifampridine) |

| Structure | Meta-amino pyridine | Para-amino pyridine | 3,4-disubstituted pyridine |

| pKa (Ring N) | ~6.0 | ~9.1 | ~9.2 |

| Primary Target | Kv Channels / Kinases | Kv1.1, Kv1.2 (Demyelinated Axons) | Presynaptic Kv Channels (Ca2+ influx) |

| Clinical Use | Preclinical / Scaffold | Multiple Sclerosis (Walking improvement) | Lambert-Eaton Myasthenic Syndrome (LEMS) |

| BBB Permeability | High | High | Low (Peripheral selectivity) |

Pharmacology I: Mechanism of Action (Ion Channels)

The foundational biological activity of the 3-AP scaffold is the blockade of voltage-gated potassium channels.

Mechanism: Action Potential Broadening

3-AP and its derivatives (e.g., 3,4-DAP) block the intracellular pore of Kv channels.[1]

-

Blockade: The protonated pyridinium cation binds within the channel pore.

-

Repolarization Delay: Inhibition of K+ efflux slows the repolarization phase of the action potential (AP).

-

AP Broadening: The duration of the AP is increased.

-

Calcium Influx: Prolonged depolarization keeps voltage-gated Calcium channels (VGCC) open longer.

-

Transmitter Release: Increased presynaptic Ca2+ triggers enhanced vesicle fusion and neurotransmitter release (Acetylcholine).

Visualization: Synaptic Enhancement Pathway

The following diagram illustrates the causality between Kv blockade and enhanced neurotransmitter release.

Figure 1: Mechanism of presynaptic enhancement by 3-aminopyridine derivatives. Blockade of Kv channels extends depolarization, driving calcium-mediated neurotransmitter release.

Pharmacology II: The Kinase Inhibitor Scaffold

In modern drug discovery, the 3-aminopyridine motif is frequently employed as a "hinge binder" in ATP-competitive kinase inhibitors.

-

Binding Mode: The pyridine nitrogen (H-acceptor) and the 3-amino group (H-donor) form a bidentate hydrogen bond interaction with the backbone residues of the kinase hinge region, mimicking the adenine ring of ATP.

-

Key Targets:

-

c-Met: 2-aminopyridine-3-carboxamides (derivatives of the scaffold) are potent inhibitors of the c-Met receptor tyrosine kinase, implicated in cancer metastasis.

-

MK2 (MAPKAPK2): 3-aminopyrazole and 3-aminopyridine analogs inhibit MK2, a regulator of TNF-alpha production.

-

DLK (Dual Leucine Zipper Kinase): Scaffold hopping from pyrimidines to aminopyridines has yielded brain-penetrant DLK inhibitors for neurodegeneration.[2]

-

Experimental Protocols

The following protocols provide a standard for synthesizing the core scaffold and validating its biological activity.

Synthesis: Hofmann Degradation of Nicotinamide

This is the authoritative method for generating high-purity 3-aminopyridine from readily available nicotinamide.

-

Reaction Type: Hofmann Rearrangement.[3]

-

Safety Warning: Reaction generates isocyanates and uses bromine/hypobromite. Perform in a fume hood.

Step-by-Step Methodology:

-

Reagent Preparation: In a 2L reaction vessel, dissolve 75g NaOH (1.87 mol) in 800 mL water. Cool to 0°C in an ice-salt bath.

-

Bromination: Add 95.8g Bromine (0.6 mol) dropwise with vigorous stirring. Maintain temperature <5°C to form sodium hypobromite (NaOBr).

-

Addition: Add 60g Nicotinamide (0.49 mol) in a single portion. Stir until dissolved.

-

Rearrangement: Heat the solution to 70-75°C on a steam bath for 45 minutes. The solution will darken as the isocyanate intermediate hydrolyzes to the amine.

-

Extraction: Saturate the solution with NaCl. Extract continuously with ether for 15-20 hours.

-

Purification: Dry ether phase over NaOH pellets. Evaporate solvent.[4][5] Recrystallize the residue from a benzene/ligroin mixture (4:1).

-

Yield: Expect ~60-65% yield of white crystals (mp 63-64°C).

Assay: Whole-Cell Patch Clamp for Kv Inhibition

To validate the biological activity of a 3-AP derivative, electrophysiology is the gold standard.

Protocol:

-

Cell Line: HEK293 cells stably transfected with Kv1.1 or Kv1.2 (or use dorsal root ganglion neurons for native currents).

-

Pipette Solution (Intracellular): 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.3).

-

Bath Solution (Extracellular): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

Voltage Protocol:

-

Hold membrane potential at -80 mV.

-

Depolarize to +20 mV for 200 ms to elicit K+ current.

-

Apply test compound (3-AP derivative) via perfusion.

-

-

Analysis: Measure the peak steady-state current amplitude before and after drug application. Calculate % inhibition and fit to a Hill equation to determine IC50.

Visualization: Synthesis & Assay Workflow

Figure 2: Workflow for the synthesis of the 3-AP scaffold and its divergence into direct ion channel characterization or medicinal chemistry derivatization.

References

-

Organic Syntheses Procedure for 3-Aminopyridine. Allen, C. F. H.; Wolf, C. N. Org.[4] Synth.1950 , 30, 3. Link

-

Pharmacology of Aminopyridines. Strupp, M. et al. "4-Aminopyridine in Neurologic Disease." Neurol Neuroimmunol Neuroinflamm.2021 , 8(3).[1][4] Link

-

Kinase Inhibitor Design. Smyth, L. A. et al. "Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors."[6] Bioorg.[6][7] Med. Chem.2011 , 19(11), 3569-3578. Link

-

c-Met Inhibitor Discovery. "Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors." Bioorg.[6][7] Med. Chem. Lett.2012 .[8] Link

-

Amifampridine (3,4-DAP) Mechanism. "Functional differences between 4-aminopyridine and tetraethylammonium-sensitive potassium channels." J. Neurophysiol.1983 . Link

Sources

- 1. neurology.org [neurology.org]

- 2. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminopyridine Scaffold: From Ion Channels to Epigenetic Modulation

Topic: Potential Therapeutic Targets for Aminopyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminopyridine (AP) moiety—specifically the 2-, 3-, and 4-aminopyridine isomers—represents a "privileged scaffold" in medicinal chemistry due to its ability to engage diverse biological targets through hydrogen bonding, π-π stacking, and metal coordination. Historically defined by 4-aminopyridine (4-AP) as a potassium channel blocker for Multiple Sclerosis, this scaffold has evolved. Current research has repurposed the AP core into complex heterocycles targeting oncogenic kinases (c-Met, PIM), neurodegenerative enzymes (AChE, BACE1), and epigenetic modulators (HDAC/CDK9). This guide dissects these targets, providing mechanistic insights, quantitative data, and validated experimental protocols.

Primary Target: Voltage-Gated Potassium Channels (Kv)

Mechanism & Clinical Relevance The classic therapeutic application of aminopyridines is the blockade of voltage-gated potassium channels (Kv), specifically Kv1.1 and Kv1.2. 4-Aminopyridine (Fampridine) acts as a state-dependent blocker.

-

Causality of Blockade: 4-AP penetrates the neuronal membrane in its non-ionized form. Once intracellular, it becomes protonated (cationic) and binds to the open state of the channel pore, preventing K+ efflux. This prolongs the action potential duration and enhances neurotransmitter release at the neuromuscular junction.

-

Therapeutic Utility: Approved for improving walking speed in Multiple Sclerosis (MS) by restoring conduction in demyelinated axons.

Diagram 1: Mechanism of Action at the Synaptic Cleft

Caption: 4-AP enters the neuron, protonates, and occludes the open Kv channel pore, extending depolarization and enhancing vesicle fusion.

Emerging Target Class 1: Kinase Inhibition (Oncology)

The 2-aminopyridine core is increasingly utilized to design Type I and Type II kinase inhibitors. The nitrogen of the pyridine ring often serves as a hydrogen bond acceptor for the kinase hinge region.

A. c-Met Receptor Tyrosine Kinase

Dysregulation of c-Met (HGF receptor) drives metastasis.

-

Lead Compounds: 2-aminopyridine-3-carboxamide derivatives.

-

Mechanism: These derivatives function as ATP-competitive inhibitors.[1] The carboxamide group forms critical H-bonds with residues Asp1222 and Lys1110 in the c-Met active site.

-

Key Data: Compound (S)-24o exhibits single-digit nanomolar potency.

B. PIM Kinases (PIM-1, PIM-2, PIM-3)

PIM kinases promote cell survival and are often overexpressed in hematological malignancies.[2]

-

Lead Compounds: Pyridothienopyrimidin-4-one derivatives (fused aminopyridine systems).

-

Key Data: Compound 7a demonstrates high selectivity for PIM-1 over PIM-2.

Table 1: Comparative Potency of Aminopyridine-Based Kinase Inhibitors

| Compound ID | Target Kinase | Scaffold Class | IC50 (µM) | Mechanism | Reference |

| (S)-24o | c-Met | 2-aminopyridine-3-carboxamide | 0.022 | ATP Competitive | [1] |

| Cmpd 7a | PIM-1 | Pyridothienopyrimidin-4-one | 1.18 | ATP Competitive | [2] |

| Cmpd 12 | PIM-1 | Pyridine-hydrazide | 0.014 | ATP Competitive | [3] |

| IBL-301 | PIM/PI3K/mTOR | Aminopyridine hybrid | 0.179 | Multi-target | [4] |

Emerging Target Class 2: Epigenetic Modulators (Dual CDK9/HDAC)

A novel therapeutic strategy involves "dual-targeting" to overcome drug resistance. Aminopyridines have been successfully engineered to inhibit both Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylases (HDACs).

-

Rationale: CDK9 regulates transcription elongation (via RNA Pol II), while HDACs remove acetyl groups from histones, condensing chromatin. Co-inhibition leads to synergistic apoptosis in refractory cancers (e.g., AML).

-

Lead Compound: Compound 8e (2-aminopyridine derivative).

-

Structure-Activity Relationship (SAR): The 2-aminopyridine moiety binds the CDK9 ATP pocket, while a hydroxamic acid side chain (linked via the pyridine) chelates the Zinc ion in the HDAC catalytic domain.

Diagram 2: Dual CDK9/HDAC Inhibition Pathway

Caption: Compound 8e utilizes the aminopyridine core to simultaneously inhibit CDK9 and HDAC1, driving apoptosis via Mcl-1 suppression.

Self-Validating Experimental Protocol: ADP-Glo™ Kinase Assay

To validate aminopyridine derivatives against kinase targets (e.g., c-Met or PIM), a robust, homogeneous assay is required. The ADP-Glo™ assay is the industry standard.

Principle: Measures ADP produced during the kinase reaction.[3][4][5]

-

Kinase Rxn: ATP

ADP + Phospho-substrate. -

Detection: ADP is converted back to ATP, which drives a Luciferase/Luciferin reaction.[3][4][6]

Protocol Steps

-

Reagent Prep:

-

Dilute Kinase (e.g., c-Met) to optimal concentration (determined via titration, typically 0.2–1.0 ng/µL).

-

Prepare 2.5x Compound working solutions in 1x Kinase Buffer (with <1% DMSO final).

-

Prepare ATP/Substrate mix (ATP at

apparent).

-

-

Reaction Assembly (384-well plate):

-

Add 2 µL Compound solution.

-

Add 2 µL Kinase enzyme. Incubate 10 min RT (pre-incubation).

-

Add 1 µL ATP/Substrate mix to start.

-

Control Wells:

-

Max Signal: Enzyme + Substrate + DMSO (No inhibitor).

-

Min Signal: Buffer + Substrate + DMSO (No enzyme).

-

-

-

Incubation: 60 minutes at Room Temperature (RT).

-

ADP-Glo Step 1 (Depletion):

-

ADP-Glo Step 2 (Detection):

-

Add 10 µL Kinase Detection Reagent.[3]

-

Incubate 30-60 min at RT.

-

-

Read: Measure Luminescence (RLU).

Self-Validation Criteria (Trustworthiness)

-

Z-Factor Calculation: Must be

for the assay to be valid. -

Reference Standard: Include a known inhibitor (e.g., Staurosporine) on every plate. The IC50 must fall within 3-fold of historical mean.

-

ATP-to-ADP Conversion Curve: Run a standard curve (0–100% conversion) to ensure linearity of the detection signal (

).

Validation Workflow

To systematically validate a new aminopyridine derivative, follow this logic flow:

Diagram 3: Target Validation Workflow

Caption: A funnel approach from computational design to cellular validation ensures only high-quality hits proceed.

References

-

Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorg. Med. Chem. Lett. (2012).[7][8]

-

Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Bioorg. Chem. (2019).

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega (2023).

-

Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC. Cancers (2021).

-

Discovery of Novel 2-Aminopyridine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. J. Med. Chem. (2024).[8][9][10]

-

ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 5. carnabio.com [carnabio.com]

- 6. promega.com [promega.com]

- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide: 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine as a Model Fragment for Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, efficient alternative to traditional high-throughput screening for the identification of high-quality chemical starting points for drug development.[1] This guide provides an in-depth technical overview of the strategic use of molecular fragments, using 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine as a model scaffold. We will deconstruct the molecular architecture of this fragment, outlining the rationale behind its design elements—the privileged pyridine core, the sp³-rich pyrrolidine moiety, the strategically placed primary amine, and the synthetically versatile bromine handle. This document will furnish drug discovery scientists with a comprehensive framework, including detailed experimental protocols for biophysical screening, hit validation, and structure-guided fragment elaboration, thereby bridging the gap between a promising fragment and a viable lead compound.

The FBDD Paradigm: Efficiency in Chemical Space Exploration

Fragment-Based Drug Discovery (FBDD) is a strategic methodology centered on screening libraries of low-molecular-weight compounds (typically <300 Da) to identify those that bind to a biological target.[2] Unlike High-Throughput Screening (HTS), which seeks high-affinity "hits" from large, complex molecules, FBDD identifies low-affinity (μM to mM range) but highly efficient binders.[3] The foundational principle is that small fragments can explore chemical space more comprehensively and efficiently than larger, more complex molecules.[4]

The success of FBDD hinges on two core tenets:

-

Ligand Efficiency (LE): Fragments that do bind often exhibit superior LE (binding energy per heavy atom). This provides a more robust starting point for optimization, reducing the risk of "molecular obesity" and poor pharmacokinetic profiles in later stages.[5]

-

Structure-Guided Evolution: The weak affinity of initial fragment hits necessitates the use of sensitive biophysical techniques (e.g., SPR, DSF, NMR) and, critically, structural biology (X-ray crystallography) to understand the binding mode.[4] This structural information is paramount for rationally elaborating the fragment into a potent, selective lead compound.

A typical FBDD workflow is an iterative process of design, screening, validation, and optimization, as illustrated below.

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Molecular Profile: 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine

The selection and design of fragments are critical for the success of an FBDD campaign. 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine (CAS: 1226063-82-6) serves as an exemplary scaffold, embodying key principles of modern fragment design.[6]

Physicochemical Properties and the "Rule of Three"

The "Rule of Three" (Ro3) provides a set of guidelines for desirable fragment properties, analogous to the Rule of Five for drug-like molecules.[3][7] These guidelines aim to ensure fragments possess sufficient solubility for biophysical screening and ample room for optimization without violating drug-like property space.

| Property | "Rule of Three" Guideline[8] | 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine | Compliance |

| Molecular Weight (MW) | ≤ 300 Da | 242.1 g/mol [6] | Yes |

| Calculated LogP (cLogP) | ≤ 3 | ~2.5 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (the -NH₂) | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 3 (two N atoms, one in pyrrolidine) | Yes |

| Rotatable Bonds (RB) | ≤ 3 | 1 | Yes |

| Polar Surface Area (PSA) | ≤ 60 Ų | ~41.6 Ų | Yes |

Note: cLogP and PSA values are estimated based on chemical structure and may vary slightly between calculation algorithms.

As shown, the fragment adheres perfectly to the Ro3, making it an ideal candidate for an FBDD library. Its properties suggest good aqueous solubility, which is crucial for the high concentrations often required in biophysical screening assays.

Rationale of the Structural Scaffolds

Each component of the molecule is strategically included to maximize its utility in drug discovery:

-

Pyridine Core: The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in thousands of clinically used drugs.[9][10] It is a bioisostere of a benzene ring but offers a key hydrogen bond acceptor at the nitrogen atom and can influence the molecule's polarity and solubility.[11][12]

-

Pyrrolidine Moiety: This saturated, five-membered ring is critical for introducing three-dimensionality.[13] Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring allow the molecule to project substituents into 3D space, enabling more specific and complex interactions within a protein's binding pocket.[14][15] This feature is increasingly sought after to improve selectivity and escape "flatland" chemistry.

-

Primary Amine (-NH₂): The 3-amino group is a potent hydrogen bond donor and can also act as a base. Its position on the pyridine ring, ortho to the bulky pyrrolidine group, creates a defined vector for interaction and can be crucial for establishing a binding "foothold" in a target protein, such as the hinge region of a kinase.

-

Bromine Atom: The bromine at the 5-position is arguably the most important feature from a medicinal chemistry perspective. It serves as a versatile synthetic handle for fragment elaboration.[16] It is unreactive under initial screening conditions but can be readily functionalized using a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing the fragment to be "grown" into unoccupied regions of the binding site.[17][18]

Experimental Workflow: From Fragment Screening to Hit Validation

Identifying a weak-binding fragment requires highly sensitive and robust biophysical techniques. Here, we detail a protocol for a primary screen using the Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), a method well-suited for FBDD.[19][20]

Primary Screening: Thermal Shift Assay (TSA) Protocol

Principle: TSA measures the thermal stability of a target protein by monitoring its unfolding temperature (Tₘ).[21] A ligand that binds to and stabilizes the protein will cause a measurable increase in its Tₘ (a positive thermal shift, ΔTₘ).[22] The assay uses a fluorescent dye that binds to exposed hydrophobic regions of the unfolding protein, allowing the process to be monitored in a real-time PCR instrument.[23]

Detailed Step-by-Step Methodology:

-

Protein and Buffer Preparation (The "Why"):

-

Action: Prepare the target protein at a final concentration of 2 µM in a buffer such as 100 mM HEPES pH 7.5, 150 mM NaCl.

-

Causality: The protein concentration must be high enough to produce a robust fluorescent signal but low enough to conserve material. The buffer system must be chosen to ensure the protein is stable and monomeric; aggregation can cause artifacts. The pH and salt concentration should mimic physiological conditions or be optimized for protein stability.

-

-

Fragment Solution Preparation:

-

Action: Prepare a 10 mM stock solution of 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine in 100% DMSO. From this, create a 20X working stock (e.g., 2 mM) in the assay buffer.

-

Causality: DMSO is a common solvent for small molecules. Preparing a concentrated stock minimizes the final DMSO concentration in the assay, which should ideally be kept below 5% (v/v) as higher concentrations can destabilize the protein and interfere with the assay.

-

-

Assay Plate Setup (96- or 384-well PCR plate):

-

Action: In each well, combine the following in order:

-

22.5 µL of Protein Solution (2.2 µM)

-

2.5 µL of 20X Fragment Solution (or DMSO for control)

-

-

Causality: This brings the final protein concentration to ~2 µM and the final fragment concentration to 200 µM. A "protein-only + DMSO" control is essential to establish the baseline Tₘ of the protein under assay conditions.

-

-

Dye Addition:

-

Action: Add 2.5 µL of a 20X SYPRO Orange dye stock (prepared as per the manufacturer's instructions) to each well. Mix gently by pipetting or brief centrifugation.

-

Causality: SYPRO Orange is the reporter dye. It is added last to minimize potential interactions with the fragment before the protein is present. The final volume is 27.5 µL.

-

-

Thermal Denaturation and Data Acquisition:

-

Action: Seal the plate and place it in a real-time PCR instrument. Run a melt curve experiment with the following parameters:

-

Initial temperature: 25 °C (hold for 2 min)

-

Ramp rate: 1 °C/min

-

Final temperature: 95 °C

-

Data acquisition: Read fluorescence at every 0.5 °C increment.

-

-

Causality: The slow ramp rate ensures the system remains at thermal equilibrium. The temperature range must span from the folded to the completely unfolded state of the protein.

-

-

Data Analysis:

-

Action: Plot fluorescence intensity versus temperature. The Tₘ is the temperature at the midpoint of the sigmoidal transition, often calculated by finding the peak of the first derivative of the melt curve.

-

Causality: A ΔTₘ is calculated as (Tₘ of protein + fragment) - (Tₘ of protein + DMSO). A positive ΔTₘ of >1-2 °C is typically considered a "hit" worthy of follow-up.

-

Hit Validation with an Orthogonal Assay: Surface Plasmon Resonance (SPR)

Principle: It is critical to validate hits from a primary screen with an orthogonal method to eliminate false positives. SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor chip surface where the target protein is immobilized.[5][24]

Rationale for Use: SPR provides a direct measure of binding and can determine kinetic (kₐ, kₔ) and affinity (Kₗ) constants, which is not possible with TSA.[25][26] This provides quantitative confirmation of the interaction. A successful SPR experiment would confirm a dose-dependent binding response for the fragment, solidifying its status as a validated hit.[27]

Structure-Guided Fragment Elaboration

Once a fragment hit is validated and its binding mode is determined via structural biology, the next phase is to rationally grow the fragment into a more potent lead. The bromine atom on our model fragment is the key enabler for this process.

Synthetic Vectors for Optimization

The 5-bromo-2-(pyrrolidin-1-YL)pyridin-3-amine scaffold offers several vectors for chemical modification. The most prominent is the C-Br bond, which is ideal for palladium-catalyzed cross-coupling reactions.

Caption: Key synthetic vectors for the elaboration of the model fragment.

Hypothetical Case Study: Elaboration via Suzuki Coupling

Let's assume our fragment was identified as a binder to a hypothetical protein kinase. X-ray crystallography reveals that the primary amine forms a key hydrogen bond with the kinase hinge region, and the bromine atom points towards a large, unoccupied hydrophobic pocket (the "solvent front").

Strategy: The clear path forward is to use the bromine as a handle to install a group that can occupy this pocket. A Suzuki-Miyaura cross-coupling is an excellent choice for this transformation.[16][28]

Example Elaboration:

-

Reaction: Couple 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine with 4-methoxyphenylboronic acid.

-

Rationale: This adds a methoxyphenyl group, which is moderately lipophilic and can form favorable interactions in the hydrophobic pocket. The methoxy group can also serve as a hydrogen bond acceptor.

-

Expected Outcome: A significant increase in potency due to the new, favorable interactions.

| Compound | Structure | MW ( g/mol ) | Kₗ (SPR) | Ligand Efficiency (LE) |

| Fragment Hit | 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine | 242.1 | 250 µM | 0.35 |

| Elaborated Hit | 5-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyridin-3-amine | 269.3 | 1.5 µM | 0.41 |

Note: Data is hypothetical for illustrative purposes. LE is calculated as -1.37 * pKₗ / Heavy Atom Count.

The data illustrates a successful elaboration. The affinity improved over 150-fold, and importantly, the ligand efficiency also increased, indicating that the added atoms are contributing very effectively to the binding affinity. This is a hallmark of a successful FBDD campaign.[29]

Conclusion

5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine serves as an outstanding model for demonstrating the core principles and practical execution of a fragment-based drug discovery campaign. Its Ro3 compliance, combination of privileged and 3D-rich scaffolds, and strategically placed synthetic handle make it a near-perfect starting point for chemical optimization. By employing robust biophysical screening methods like TSA, validating hits with orthogonal techniques such as SPR, and using structure-guided design to inform chemical elaboration, researchers can efficiently and effectively translate a low-affinity fragment into a high-quality, potent lead compound. This guide provides a foundational workflow and the underlying scientific rationale necessary for drug development professionals to leverage such fragments in their own discovery programs.

References

A comprehensive list of all sources cited in this document.

-

Fragment-based lead discovery. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

- Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.

-

Giannetti, A. M., et al. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Available at: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15751-15773. Available at: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

-

Singh, U. P., & Kumar, S. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

- BenchChem. (2025). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. BenchChem.

-

Selvita. (n.d.). Fragment-Based Drug Discovery. Retrieved February 16, 2026, from [Link]

- Singh, U. P., & Kumar, S. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

-

Molport. (n.d.). Fragment-Based Drug Discovery | Rule of 3 & Molport Library. Retrieved February 16, 2026, from [Link]

-

Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. Available at: [Link]

-

ResearchGate. (2025). The 'rule of three' for fragment-based drug discovery: Where are we now?. Available at: [Link]

-

Giannetti, A. M., et al. (2010). Fragment screening by surface plasmon resonance. PubMed. Available at: [Link]

-

PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

-

AlKharboush, D. F., et al. (2025). Fragment-based drug discovery: A graphical review. National Institutes of Health. Available at: [Link]

-

Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. Available at: [Link]

-

MDPI. (2024). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. Available at: [Link]

-

Practical Fragments. (2011). Pushing the Rule of 3. Practical Fragments. Available at: [Link]

-

Concept Life Sciences. (n.d.). Fragment-Based Drug Discovery (FBDD) Services. Retrieved February 16, 2026, from [Link]

-

SciSpace. (2010). Fragment screening by surface plasmon resonance. Available at: [Link]

-

Kumar, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health. Available at: [Link]

-

Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. Available at: [Link]

-

ResearchGate. (2025). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Available at: [Link]

-

ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. Retrieved February 16, 2026, from [Link]

-

Charles River. (n.d.). Thermal Shift Assays. Retrieved February 16, 2026, from [Link]

-

Proteos. (n.d.). Thermal Shift Assay. Retrieved February 16, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem.

-

MDPI. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

SlideServe. (2021). thermal shift assay fragment screening. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved February 16, 2026, from [Link]

-

ChemRxiv. (n.d.). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Retrieved February 16, 2026, from [Link]

-

Spring, D., et al. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

-

LookChem. (n.d.). 5-bromo-2-nitropyridin-3-amine CAS NO.433226-05-2. Retrieved February 16, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine. Retrieved February 16, 2026, from [Link]

Sources

- 1. selvita.com [selvita.com]

- 2. massbio.org [massbio.org]

- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 4. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]

- 8. Research: Fragment-based drug discovery | LGC Standards [lgcstandards.com]

- 9. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. bitesizebio.com [bitesizebio.com]

- 20. criver.com [criver.com]

- 21. proteos.com [proteos.com]

- 22. researchgate.net [researchgate.net]

- 23. PPT - thermal shift assay fragment screening PowerPoint Presentation, free download - ID:10426108 [slideserve.com]

- 24. Fragment screening by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]

- 26. Fragment-Based Drug Discovery (FBDD) Services [conceptlifesciences.com]

- 27. scispace.com [scispace.com]

- 28. chemrxiv.org [chemrxiv.org]

- 29. pubs.acs.org [pubs.acs.org]

The Strategic Derivatization of 5-Bromopyridine: A Technical Guide to Exploratory Reactions

Introduction: The Privileged Status of the Pyridine Scaffold

To the discerning researcher in drug discovery and materials science, the pyridine ring is a scaffold of immense value. Its unique electronic properties, arising from the electronegative nitrogen atom, impart a privileged status, influencing everything from metabolic stability to target engagement. Among the functionalized pyridines, 5-bromopyridine stands out as a particularly versatile and strategic building block. The bromine atom at the 5-position serves as a linchpin for a vast array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space.[1][2] This guide provides an in-depth exploration of the key exploratory reactions of 5-bromopyridine and its derivatives, offering not just protocols, but the underlying chemical logic to empower researchers in their synthetic endeavors.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridine Functionalization

The true synthetic utility of 5-bromopyridine is most profoundly realized through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, combined with the reactivity of the C-Br bond, makes it an excellent substrate for these transformations.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely employed method for the arylation and heteroarylation of 5-bromopyridine, owing to the stability and commercial availability of a vast library of boronic acids and their derivatives.[3][4]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[5] For 5-bromopyridine, the oxidative addition of the C-Br bond to a Pd(0) species is a critical step. The choice of ligand is paramount in stabilizing the palladium catalyst and facilitating the subsequent steps. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is influenced by the choice of base and solvent.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura coupling of 5-bromopyridine.

Representative Protocol: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids [3]

-

Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), potassium phosphate (K₃PO₄, 2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

-

Reaction Execution: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at 85-95 °C for 12-18 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 85 |

| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |

| 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 82 |

| 4-Iodophenylboronic acid | 5-(4-iodophenyl)-2-methylpyridin-3-amine | 75 |

| 3,5-Difluorophenylboronic acid | 5-(3,5-difluorophenyl)-2-methylpyridin-3-amine | 78 |

| Table 1: Representative yields for the Suzuki-Miyaura coupling of a 5-bromopyridine derivative with various arylboronic acids.[3] |

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and it is a powerful tool for the derivatization of 5-bromopyridine with a wide range of primary and secondary amines.[7] This reaction is of particular importance in medicinal chemistry, where the arylamine motif is a common feature in bioactive molecules.[8]

Mechanistic Considerations: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the C-N coupled product.[9][10] The choice of ligand is critical to prevent catalyst decomposition and to promote the reductive elimination step. Bulky, electron-rich phosphine ligands are often employed to facilitate these reactions.[7]

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination of 5-Bromopyrimidine [11]

-

Catalyst Preparation: In a glovebox, to a vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 8 mol%).

-

Reagent Addition: Add 5-bromopyrimidine (1.0 eq), the amine (1.2 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Solvent and Reaction: Add anhydrous, degassed toluene and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography to yield the desired 5-aminopyrimidine derivative.

| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |

| Morpholine | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 88 |

| Aniline | Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ (2.0) | t-BuOH | 90 | 16 | 95 |

| Table 2: Typical reaction conditions and yields for the Buchwald-Hartwig amination of 5-bromopyrimidine.[11] |

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting 5-bromopyridine with terminal alkynes.[12][13] This reaction is invaluable for the synthesis of conjugated systems and provides a handle for further transformations such as click chemistry or cyclization reactions.

Mechanistic Nuances: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[14] The palladium catalyst undergoes oxidative addition with 5-bromopyridine. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-pyridyl complex. Reductive elimination yields the alkynylated pyridine and regenerates the Pd(0) catalyst.[15] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[16]

Representative Protocol: Sonogashira Coupling of a Bromocyanofluoro Pyridine [16]

-

Reaction Setup: To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 eq) in a mixture of THF and triethylamine (Et₃N) (2:1 v/v), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 15 mol%) and copper(I) iodide (CuI, 30 mol%).

-

Alkyne Addition: After further degassing, add the terminal alkyne (1.0 eq) dropwise.

-

Reaction Execution: Stir the reaction mixture at room temperature for 16 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure and purify directly by column chromatography on silica gel.

| Alkyne | Product | Yield (%) |

| 1-Ethynyl-4-ethylbenzene | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 85 |

| Propargyl alcohol | 3-Fluoro-6-(3-hydroxyprop-1-yn-1-yl)picolinonitrile | 72 |

| N-Propargylphthalimide | 3-Fluoro-6-(3-(1,3-dioxoisoindolin-2-yl)prop-1-yn-1-yl)picolinonitrile | 84 |

| Table 3: Yields for the Sonogashira cross-coupling of a functionalized bromopyridine with various terminal alkynes.[16] |

D. Heck Reaction: Vinylation of 5-Bromopyridine

The Heck reaction provides a means to form C-C bonds between 5-bromopyridine and alkenes, leading to the synthesis of styrylpyridines and other vinyl-substituted pyridines.[15]

Mechanism and Regioselectivity: The Heck reaction proceeds via oxidative addition of 5-bromopyridine to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the vinylated product and regenerate the catalyst.[15][17] The regioselectivity of the alkene insertion is a key consideration and is influenced by both electronic and steric factors.[18][19]

Representative Protocol: Heck Reaction of 5-Bromopyridine

-

Reaction Setup: In a pressure vessel, combine 5-bromopyridine (1.0 eq), the alkene (1.2-1.5 eq), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., tri-o-tolylphosphine, 4-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq).

-

Solvent and Reaction: Add a suitable solvent such as DMF or acetonitrile and heat the mixture to 100-140 °C for 12-24 hours.

-

Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography or recrystallization.

E. Stille Coupling: Utilizing Organostannanes

The Stille coupling offers a robust method for C-C bond formation between 5-bromopyridine and organostannane reagents.[20] A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane coupling partners.[14]

Mechanistic Pathway: The Stille reaction follows the general palladium-catalyzed cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination.[20][21] The transmetalation step involves the transfer of the organic group from the tin reagent to the palladium center.

Representative Protocol: Stille Coupling of 3-Bromopyridine with Phenylstannane [6]

-

Reaction Setup: Combine 3-bromopyridine (1.0 eq), the phenylstannane reagent (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent such as toluene or DMF.

-

Reaction Execution: Heat the mixture under an inert atmosphere at 80-120 °C for 6-24 hours.

-

Work-up and Purification: After completion, perform an aqueous work-up and extract the product with an organic solvent. Purify the product by column chromatography.

II. Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNAr) offers a complementary approach for the functionalization of 5-bromopyridine, particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack, especially at the 2- and 4-positions, by stabilizing the negatively charged Meisenheimer intermediate.[22]

Mechanism: The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, followed by the elimination of the leaving group (bromide).[22]

Representative Protocol: SNAr of 5-Bromopyridine with an Alkoxide

-

Reaction Setup: To a solution of the alcohol in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) to generate the alkoxide in situ.

-

Substrate Addition: Add 5-bromopyridine to the alkoxide solution.

-

Reaction and Work-up: Heat the reaction mixture as required (monitoring by TLC). Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography.

III. Lithiation and Borylation: Creating Pyridyl Nucleophiles

Direct lithiation or halogen-metal exchange of 5-bromopyridine provides access to highly reactive pyridyl organometallic species, which can be trapped with various electrophiles, including borates to form pyridylboronic esters. These boronic esters are valuable intermediates for subsequent Suzuki-Miyaura couplings.[1][23]

Synthetic Strategy: Halogen-metal exchange is a common method, where an organolithium reagent (e.g., n-butyllithium) is used to replace the bromine atom with lithium.[24] The resulting lithiated pyridine can then be reacted with a trialkyl borate, followed by acidic work-up, to afford the corresponding boronic acid or ester.[3]

Synthesis of Pyridyl Boronic Esters

Caption: A schematic for the synthesis of pyridyl boronic esters from 5-bromopyridine.

Representative Protocol: Synthesis of a Pyridylboronic Ester [3]

-

Lithiation: Dissolve 5-bromopyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1 hour.

-

Borylation: Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for 1-2 hours, then allow to warm to room temperature.

-

Work-up: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and concentrate.

-

Purification: Purify the resulting pyridylboronic ester by chromatography or distillation.

IV. Cyclization Reactions: Building Fused Heterocyclic Systems

Functionalized 5-bromopyridine derivatives are excellent precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions can be promoted by various methods, including palladium-catalyzed C-H activation or intramolecular Heck reactions.[15][17]

Synthetic Approach: A common strategy involves first functionalizing the 5-position of a bromopyridine derivative via one of the cross-coupling reactions described above, introducing a group that can subsequently participate in a cyclization reaction with another part of the molecule.

Conclusion

5-Bromopyridine is a cornerstone of modern synthetic chemistry, offering a reliable and versatile platform for the construction of a diverse array of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions, in particular, provide an unparalleled toolkit for the medicinal chemist and materials scientist. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to harnessing the full synthetic potential of this invaluable building block. This guide serves as a foundational resource to aid researchers in the strategic design and execution of their synthetic routes, ultimately accelerating the discovery of novel molecules with impactful applications.

References

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Publishing. [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]

-

Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (n.d.). PMC. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]

-

Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.). ResearchGate. [Link]

- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. (n.d.).

-

Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.). [Link]

-

COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. [Link]

- A kind of preparation method of 2- amino -5- bromopyridine. (n.d.).

-

Synthesis of 2-Amino-5-bromopyridine. (2025). ResearchGate. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. [Link]

-

An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. (2025). ResearchGate. [Link]

-

C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC. [Link]

-

Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2025). MDPI. [Link]

-

Heck reaction. (n.d.). Wikipedia. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PubMed. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

-

Stille cross-coupling reactions with phenyl stannane. (n.d.). ResearchGate. [Link]

-

Suzuki reaction with different boronic acids a. (n.d.). ResearchGate. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journals. [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]

-

Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025). ResearchGate. [Link]

-

[Syntheses of biologically active natural products using metal-mediated reactions as key reactions]. (2000). PubMed. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Selective monolithiation of 2,5-dibromopyridine with butyllithium. (n.d.). ResearchGate. [Link]

-

Stille reaction. (n.d.). Wikipedia. [Link]

-

Heck Reaction—State of the Art. (2017). MDPI. [Link]

-

Stille Coupling - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. [Link]

-

Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. (n.d.). PMC. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scientific Research Publishing. [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

-

(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. (n.d.). Organic Syntheses Procedure. [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

-

Directed Metalation: A Survival Guide. (n.d.). Baran Lab. [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 17. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bilder.buecher.de [bilder.buecher.de]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Stille reaction - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. baranlab.org [baranlab.org]

Methodological & Application

synthesis protocol for 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine

An In-Depth Guide to the Synthesis of 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine

Introduction

5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted aminopyridine structure serves as a versatile scaffold for the development of kinase inhibitors and other targeted therapeutics. The strategic placement of the amine, pyrrolidine, and bromine substituents offers multiple points for further chemical modification, making it a valuable intermediate for constructing complex molecular architectures. This guide provides a detailed, two-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Overall Synthesis Strategy

The synthesis of the target compound is efficiently achieved through a two-step reaction sequence starting from a commercially available dihalogenated nitropyridine. The strategy leverages the principles of nucleophilic aromatic substitution (SNAr) followed by a chemoselective reduction of a nitro group.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) : The synthesis commences with the reaction of 2,5-dibromo-3-nitropyridine with pyrrolidine. The electron-withdrawing nitro group at the C3 position strongly activates the C2 position of the pyridine ring towards nucleophilic attack, facilitating the selective displacement of the bromine atom at C2 by pyrrolidine.

-

Step 2: Nitro Group Reduction : The resulting intermediate, 5-bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine, is then subjected to reduction. This step selectively converts the nitro group into a primary amine, yielding the final product, 5-bromo-2-(pyrrolidin-1-yl)pyridin-3-amine. A common and effective method for this transformation is the use of iron powder in an acidic medium.

The overall workflow is summarized in the diagram below.

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of 5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine (Intermediate)

This initial step involves the regioselective substitution of the C2-bromine atom of 2,5-dibromo-3-nitropyridine with pyrrolidine. The C2 position is significantly more electrophilic than the C5 position due to the strong electron-withdrawing effect of the adjacent nitro group, ensuring high selectivity.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (pyrrolidine) attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group. In the subsequent elimination step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring.

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 2,5-Dibromo-3-nitropyridine | 281.91 | 5.0 g | 17.7 | 1.0 |

| Pyrrolidine | 71.12 | 1.9 mL | 23.0 | 1.3 |

| Triethylamine (TEA) | 101.19 | 3.7 mL | 26.6 | 1.5 |

| Ethanol (EtOH) | 46.07 | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | - |

| Brine (Saturated NaCl) | - | As needed | - | - |

Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromo-3-nitropyridine (5.0 g, 17.7 mmol) and ethanol (50 mL).

-

Reagent Addition : Stir the mixture to dissolve the starting material. Add triethylamine (3.7 mL, 26.6 mmol) followed by the dropwise addition of pyrrolidine (1.9 mL, 23.0 mmol) at room temperature. Triethylamine acts as a base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Work-up : After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction : Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 9:1 hexane:ethyl acetate). Combine the fractions containing the desired product and evaporate the solvent to yield 5-bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine as a solid. A typical yield is in the range of 80-90%.[1]

Characterization of Intermediate The structure of 5-bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine can be confirmed by standard spectroscopic methods.[1]

-

¹H NMR (300 MHz, CDCl₃) : δ 8.27 (d, J = 2.1 Hz, 1H), 8.13 (d, J = 2.1 Hz, 1H), 3.31 (t, J = 6.6 Hz, 4H), 1.92 (m, 4H).

-

¹³C NMR (75 MHz, CDCl₃) : δ 152.5, 149.0, 136.4, 103.5, 49.7, 25.4.

-

HRMS (ESI) : Calculated for [C₉H₁₀BrN₃O₂ + H]⁺: 272.0029; Found: 272.0026.

Part 2: Synthesis of 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine (Final Product)

The second and final step is the reduction of the nitro group on the pyridine ring to a primary amine. The use of iron powder in acetic acid is a classic, scalable, and highly effective method for this transformation, known for its chemoselectivity, leaving other functional groups like the C-Br bond and the pyrrolidine ring intact.[2]

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine | 272.10 | 4.0 g | 14.7 | 1.0 |

| Iron Powder (<100 mesh) | 55.845 | 4.1 g | 73.5 | 5.0 |

| Glacial Acetic Acid | 60.05 | 40 mL | - | - |

| Dichloromethane (DCM) | 84.93 | As needed | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | - |

Procedure

-

Reaction Setup : In a 250 mL round-bottom flask, suspend 5-bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine (4.0 g, 14.7 mmol) in glacial acetic acid (40 mL).

-

Reagent Addition : To the stirred suspension, add iron powder (4.1 g, 73.5 mmol) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature may rise. Maintain the temperature below 50 °C using an ice-water bath if necessary.

-

Reaction Execution : After the addition is complete, stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is fully consumed.

-

Work-up : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with dichloromethane (DCM).

-

Neutralization : Combine the filtrate and washings and carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Drying and Concentration : Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent like ethanol/water to afford 5-bromo-2-(pyrrolidin-1-yl)pyridin-3-amine as a pure solid. The expected molecular formula is C₉H₁₂BrN₃ with a molecular weight of 242.1 g/mol .[3]

Safety and Handling

-

2,5-Dibromo-3-nitropyridine : Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyrrolidine and Triethylamine : Are corrosive and flammable liquids with strong odors. Handle in a well-ventilated fume hood.

-

Acetic Acid : Is corrosive. Avoid contact with skin and eyes.

-

Iron Powder : Is flammable. Avoid creating dust clouds.

-

The neutralization step with sodium bicarbonate is exothermic and releases CO₂ gas. Perform this step slowly and with caution in an open or well-ventilated vessel to avoid pressure buildup.

Conclusion

This application note details a robust and efficient two-step synthesis for 5-bromo-2-(pyrrolidin-1-yl)pyridin-3-amine. The methodology relies on a selective SNAr reaction followed by a reliable nitro group reduction. The protocol is designed to be accessible to researchers in organic and medicinal chemistry, providing a clear pathway to obtaining this valuable synthetic intermediate for applications in drug development and beyond.

References

-

Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. (2021). Molecules, 26(18), 5565. MDPI AG. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]

-

Pharmaffiliates. 5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine. Available at: [Link]

Sources

The Strategic Application of 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Abstract

5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine has been identified as a critical building block in contemporary medicinal chemistry, primarily serving as a versatile intermediate for the synthesis of targeted therapeutics. Its unique trifunctional nature—a reactive bromine atom for cross-coupling, a pyrrolidine ring for modulating physicochemical properties, and a vicinal amino group for crucial hydrogen bonding—makes it an exceptionally valuable scaffold, particularly in the domain of kinase inhibitor development. This document provides an in-depth guide for researchers, detailing the compound's properties, core synthetic applications with explicit protocols, and the strategic rationale underpinning its use in drug design.

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear recurrently in biologically active molecules. The 2-aminopyridine core is one such scaffold, renowned for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site in numerous protein kinases.[1] 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine represents a highly functionalized and strategic entry point to this chemical space.

The molecule's value is derived from its distinct components:

-

5-Bromo Substituent: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse aryl and heteroaryl moieties to explore the inhibitor's selectivity and potency profile.

-

2-Pyrrolidine Group: The saturated, non-planar pyrrolidine ring is a common feature in FDA-approved drugs.[2][3] It enhances the three-dimensional character of the molecule, which can improve binding affinity and often favorably modulates physicochemical properties like aqueous solubility.[4]

-

3-Amino Group: This exocyclic amine, along with the pyridine ring nitrogen, acts as a bidentate hydrogen bond donor-acceptor pair, effectively anchoring the molecule to the kinase hinge region, a foundational interaction for many Type I and Type II kinase inhibitors.

This guide will focus on the practical application of this building block, providing detailed protocols for its most common and impactful synthetic transformations.

Physicochemical Properties and Handling

A comprehensive understanding of a reagent's properties is paramount for successful and safe experimentation.

| Property | Value | Source |

| CAS Number | 1226063-82-6 | [5] |

| Molecular Formula | C9H12BrN3 | [5] |

| Molecular Weight | 242.12 g/mol | [5] |

| Appearance | Off-white to pale yellow solid | General chemical knowledge |

| Solubility | Soluble in DMSO, DMF, CH2Cl2, CHCl3 | General chemical knowledge |

| Storage | 2-8°C, under inert atmosphere | [5] |

Safety & Handling:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust and contact with skin or eyes.

-

For comprehensive safety information, consult the material's Safety Data Sheet (SDS) provided by the supplier.

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5 position of the pyridine ring is the key to the molecule's utility, enabling its use as an electrophilic partner in a variety of powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Forging the Core Structure of Kinase Inhibitors

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for installing aryl or heteroaryl groups in drug discovery programs due to its exceptional functional group tolerance and reliable performance.[6][7] This reaction is pivotal for elaborating the 5-Bromo-2-(pyrrolidin-1-YL)pyridin-3-amine core.

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

Sources

- 1. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. iris.unipa.it [iris.unipa.it]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine

Abstract & Introduction

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine (CAS: 1226063-82-6). This heterocyclic building block is a "privileged scaffold" in medicinal chemistry, frequently utilized in the synthesis of type I and type II kinase inhibitors (e.g., targeting MK-2, JAK, or MAPK pathways).

The Challenge

Coupling reactions involving this substrate present specific chemoselective challenges:

-

Catalyst Poisoning: The free primary amine at C3 and the pyridine nitrogen at N1 can act as chelating ligands, potentially displacing phosphines from the Palladium center and deactivating the catalyst.

-

Electronic Deactivation: The electron-donating pyrrolidine ring at C2 increases the electron density of the pyridine ring, rendering the C-Br bond less electrophilic and slowing the rate-limiting oxidative addition step.

This guide provides two distinct protocols: Method A (Robust) for standard boronic acids and Method B (High-Performance) for sterically hindered or electron-deficient coupling partners.

Reaction Mechanism & Strategy

To overcome the electronic deactivation and potential chelation, the choice of ligand is critical. We utilize bulky, electron-rich phosphine ligands.

-

Pd(dppf)Cl₂: The large bite angle of the ferrocene backbone prevents bidentate coordination by the substrate's amino-pyridine motif.

-

XPhos / SPhos: For difficult couplings, dialkylbiaryl phosphines facilitate oxidative addition into the electron-rich aryl bromide bond.

Mechanistic Pathway (Visualization)

Caption: Catalytic cycle highlighting the rate-limiting oxidative addition due to the electron-rich nature of the aminopyridine substrate.

Experimental Protocols

Materials Checklist

| Reagent | Specification | Role |

| Substrate | 5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine | Electrophile |

| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv) | Nucleophile |

| Catalyst A | Pd(dppf)Cl₂ · CH₂Cl₂ | Standard Catalyst |